![molecular formula C17H15F4NO2 B2921662 N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide CAS No. 1797891-76-9](/img/structure/B2921662.png)
N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide, also known as TFMB-N-(3-F-Ph-2-OMe), is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the benzamide class of compounds and has been shown to exhibit promising biological activity.
Scientific Research Applications
Versatile Catalytic Applications
N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide and its derivatives have been utilized in catalytic processes. For instance, a study reported the use of Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination, highlighting the compound's role in the conversion of triflamide into a wide range of synthetically useful functional groups. This fluorination protocol is broadly applicable in medicinal chemistry and synthesis, showcasing the versatility of such fluorinated compounds in enhancing reaction methodologies (Wang, Mei, & Yu, 2009).
Antipathogenic Activity
Research has explored the antipathogenic activity of thiourea derivatives, including those related to N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide. These studies have demonstrated significant anti-microbial properties, particularly against strains known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential for the development of new antimicrobial agents with antibiofilm properties, leveraging the structural attributes of fluorinated benzamides (Limban, Marutescu, & Chifiriuc, 2011).
Structural and Molecular Studies
The structural analysis of N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide derivatives has provided insights into their crystal packing and molecular interactions. Studies have reported on the crystal structures of related compounds, revealing details about the dihedral angles between benzene rings and the impact of substituents on the molecular conformation. Such research is crucial for understanding the physicochemical properties of these compounds, which can influence their biological activity and solubility (Suchetan, Suresha, Naveen, & Lokanath, 2016).
Fluorescent Probes and Sensors
The unique electronic structure of fluorinated benzamides has been exploited in the design of fluorescent probes and sensors. Research into 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and benzothiazole analogues, derived from similar structural frameworks, illustrates their application in sensing magnesium and zinc cations, as well as their sensitivity to pH changes. This highlights the compound's role in developing sensitive, selective sensors for environmental and biological applications (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Mechanism of Action
Target of Action
The primary targets of N-[2-(3-Fluorophenyl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide are currently unknown . This compound may bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects
Result of Action
The molecular and cellular effects of N-[2-(3-Fluorophenyl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide’s action are currently unknown
properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F4NO2/c1-24-15(11-5-4-6-12(18)9-11)10-22-16(23)13-7-2-3-8-14(13)17(19,20)21/h2-9,15H,10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYFBJYIYDPUQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1C(F)(F)F)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-Fluorophenyl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide |
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